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Compound of Interest

Compound Name: uPSEM792

Cat. No.: B12372750 Get Quote

For researchers in neuroscience and drug development, the precise control of neuronal activity

is paramount. Chemogenetics, particularly the use of Pharmacologically Selective Actuator

Modules (PSAMs) and their corresponding Pharmacologically Selective Effector Molecules

(PSEMs), offers a powerful approach for targeted neuronal manipulation. Among the most

advanced PSEMs are the ultrapotent agonists uPSEM792 and uPSEM817, both designed to

activate engineered PSAM⁴-GlyR and PSAM⁴-5HT3 ion channels. This guide provides a

detailed comparison of uPSEM792 and uPSEM817, supported by experimental data, to aid

researchers in selecting the optimal compound for their specific experimental needs.

Performance Comparison
Both uPSEM792 and uPSEM817 are highly potent, brain-penetrant agonists for PSAM⁴-GlyR

and PSAM⁴-5HT3, enabling the silencing of targeted neurons with high precision.[1][2][3]

However, they exhibit key differences in their affinity, selectivity, and pharmacokinetic profiles

that can influence experimental outcomes.
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Feature uPSEM792 uPSEM817

Target Receptors PSAM⁴-GlyR, PSAM⁴-5HT3[1] PSAM⁴-GlyR, PSAM⁴-5HT3[2]

Binding Affinity (Ki) 0.7 nM for PSAM⁴-GlyR[1] 0.15 nM for PSAM⁴-GlyR[2][3]

Potency (EC₅₀) 2.3 nM at PSAM⁴-GlyR[4] 0.3 nM at PSAM⁴-GlyR[2]

Selectivity

>10,000-fold for PSAM⁴-GlyR

over α7-GlyR, α7-5HT3R, and

5-HT3R.[1] 230-fold selectivity

over α4β2 nAChR.[1] Weak

partial agonist at α4β2 nAChR.

[4]

5,000 to 10,000-fold for

PSAM⁴-GlyR over α7-GlyR,

α7-5HT3R, and 5-HT3R.[2][3]

No evident α4β2 nAChR

agonism up to 30 µM.[2][3]

In Vivo Efficacy (Lowest

Effective Dose in mice)
1 mg/kg[5] 0.1 mg/kg

Brain Penetrance Yes[1] Yes[2]

Pharmacokinetics (in Rhesus

Macaques)

Half-life of ~90 minutes.[6]

Peak concentration in brain

parenchyma ~255 nM.[4]

CSF:plasma ratio of 0.62.[4]

Half-life of ~70 minutes.[6]

Peak concentration in brain

parenchyma ~50 nM.[4]

CSF:plasma ratio of 0.45.[4]

Preferentially distributes to

parenchyma over CSF.[4]

Solubility Soluble to 100 mM in water.[1]
Soluble to 20 mM in water and

100 mM in DMSO.

Potential Off-Target Effects

Weak partial agonism at α4β2

nAChR may lead to off-target

effects at higher

concentrations.[4] In some

neuronal types, activation of

PSAM⁴-GlyR by uPSEM792

can lead to excitation instead

of inhibition due to shifts in the

chloride reversal potential.[7]

[8]

Higher selectivity profile

suggests a lower risk of off-

target effects compared to

uPSEM792.[2][3]

P-glycoprotein (PgP) Substrate No[1][3] No[2][3]
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Key Considerations for Experimental Design
The choice between uPSEM792 and uPSEM817 will depend on the specific requirements of

the experiment:

For maximal potency and selectivity, uPSEM817 is the superior choice. Its higher affinity and

lack of significant off-target agonism at α4β2 nAChR minimize the risk of confounding

effects, making it ideal for experiments requiring highly specific neuronal silencing.[2][3]

For studies where water solubility is a primary concern, uPSEM792 offers a significant

advantage with its high solubility in aqueous solutions.[1]

Pharmacokinetic profiles should be considered for dosing regimens. While both compounds

are brain penetrant, uPSEM817's preferential distribution to the brain parenchyma might be

advantageous for targeting neurons within the brain tissue itself.[4]

The potential for excitatory effects with PSAM⁴-GlyR activation must be considered. As

demonstrated in studies with uPSEM792, activating a chloride-permeable channel can lead

to depolarization and neuronal activation in cells with a high intracellular chloride

concentration.[7][8] This highlights the importance of validating the inhibitory effect of the

PSAM/PSEM system in the specific neuronal population of interest.

Signaling Pathway and Experimental Workflow
The activation of PSAM⁴-GlyR or PSAM⁴-5HT3 by uPSEM792 or uPSEM817 leads to the

opening of a chloride-permeable ion channel. In most mature neurons, the resulting influx of

chloride ions causes hyperpolarization of the cell membrane, leading to neuronal silencing.

Extracellular Space Cell Membrane Intracellular Space

uPSEM792 or uPSEM817 PSAM⁴-GlyR / PSAM⁴-5HT3Binds to Cl⁻ InfluxOpens Channel HyperpolarizationLeads to Neuronal SilencingResults in
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Caption: Signaling pathway of uPSEM-mediated neuronal silencing.

A typical experimental workflow for utilizing uPSEM792 or uPSEM817 in vivo involves viral-

mediated expression of the PSAM receptor in the target neuronal population, followed by

systemic administration of the uPSEM agonist.

1. Viral Vector Injection
(AAV-flex-PSAM⁴-GlyR)

2. Receptor Expression
(2-3 weeks)

3. uPSEM Administration
(i.p. or s.c.)

4. Behavioral/Physiological Assay

Click to download full resolution via product page

Caption: General in vivo experimental workflow.

Experimental Protocols
The following are summaries of key experimental protocols described in the cited literature.

In Vivo Neuronal Silencing in Mice
This protocol, adapted from Magnus et al., 2019, demonstrates the in vivo efficacy of uPSEMs.

[3][5]

Stereotactic Surgery: An adeno-associated virus (AAV) encoding a Cre-dependent PSAM⁴-

GlyR is injected into the substantia nigra pars reticulata (SNr) of a Cre-driver mouse line.
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Recovery and Expression: Mice are allowed to recover for at least 3 weeks to ensure robust

receptor expression.

Behavioral Assay: Mice are placed in an open field arena, and baseline rotational behavior is

recorded.

uPSEM Administration: uPSEM792 (1 mg/kg) or uPSEM817 (0.1 mg/kg) is administered via

intraperitoneal (i.p.) injection.

Post-injection Monitoring: Contralateral rotations are recorded for 3-4 hours post-injection. A

significant increase in contralateral rotations indicates successful unilateral silencing of the

SNr.

Pharmacokinetic Analysis in Non-human Primates
This protocol is based on the study by Galvan et al., 2022, characterizing the pharmacokinetics

of uPSEMs in rhesus macaques.[4][9]

Animal Preparation: Rhesus macaques are anesthetized, and intravenous and cerebrospinal

fluid (CSF) catheters are placed.

uPSEM Administration: uPSEM792 (0.87 mg/kg) or uPSEM817 (0.064 mg/kg) is

administered either subcutaneously (s.c.) or intravenously (i.v.).

Sample Collection: Blood and CSF samples are collected at various time points over 48

hours.

Brain Microdialysis: For a subset of animals, a microdialysis probe is inserted into the

putamen to collect interstitial fluid from the brain parenchyma.

Sample Analysis: The concentrations of the uPSEM and potential metabolites in plasma,

CSF, and microdialysate are quantified using liquid chromatography-mass spectrometry (LC-

MS).

Conclusion
Both uPSEM792 and uPSEM817 are powerful tools for chemogenetic research. uPSEM817

stands out for its superior potency and selectivity, making it the preferred choice for
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experiments demanding the highest level of precision and minimal off-target risk. uPSEM792,

with its high water solubility, remains a valuable alternative, particularly when ease of

formulation is a critical factor. Researchers should carefully consider the specific goals and

constraints of their experiments, including the neuronal population under investigation and the

potential for non-canonical effects of chloride channel activation, to make an informed decision

between these two exceptional chemogenetic actuators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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